![molecular formula C27H31N3O5 B610664 SAHA-BPyne CAS No. 930772-88-6](/img/structure/B610664.png)
SAHA-BPyne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SAHA-BPyne is an activity-based protein profiling (ABPP) probe for detecting HDAC activity . It covalently labels the proximal proteins through a photoactivation . SAHA-BPyne inhibits HDAC activity in HeLa nuclear lysate with an IC50 of less than 5 μM .
Synthesis Analysis
SAHA-BPyne contains structural elements of the general HDAC inhibitor suberoylanilide hydroxamic acid (SAHA), as well as benzophenone and alkyne moieties to effect covalent modification and enrichment of HDACs .Molecular Structure Analysis
The molecular formula of SAHA-BPyne is C27H31N3O5 . The formal name is N1-hydroxy-N8-[4-[4-[ (1-oxo-5-hexyn-1-yl)amino]benzoyl]phenyl]-octanediamide .Chemical Reactions Analysis
SAHA-BPyne labels HDAC complex proteins both in proteomes at 100 nM and in live cells at 500 nM . It demonstrates an IC50 value of 3 μM for inhibition of HDAC activity in HeLa cell nuclear lysates in an HDAC activity assay .Physical And Chemical Properties Analysis
The molecular weight of SAHA-BPyne is 477.55 . It is soluble in DMSO and methanol at 5 mg/ml .Scientific Research Applications
Proteomic Profiling of Histone Deacetylase Complexes
SAHA-BPyne is used as an active site-directed chemical probe for profiling Histone Deacetylases (HDACs) in native proteomes and live cells . It contains structural elements of the general HDAC inhibitor suberoylanilide hydroxamic acid (SAHA), as well as benzophenone and alkyne moieties to effect covalent modification and enrichment of HDACs .
Profiling HDAC-Associated Proteins
Multiple HDAC-associated proteins were also enriched by SAHA-BPyne, even after denaturation of probe-labeled proteomes . This indicates that certain HDAC-associated proteins are directly modified by SAHA-BPyne, placing them in close proximity to HDAC active sites where they would be primed to regulate substrate recognition and activity .
Disease Model Analysis
SAHA-BPyne can be used to measure differences in HDAC content and complex assembly in human disease models . This can provide valuable insights into the role of HDACs in various diseases .
Click Chemistry Applications
SAHA-BPyne contains an alkyne tag, which can be used in linking reactions, known as click chemistry . These reactions are characterized by high dependability and specificity of azide-alkyne bioconjugation reactions .
Future Directions
properties
IUPAC Name |
N-[4-[4-(hex-5-ynoylamino)benzoyl]phenyl]-N'-hydroxyoctanediamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N3O5/c1-2-3-6-9-24(31)28-22-16-12-20(13-17-22)27(34)21-14-18-23(19-15-21)29-25(32)10-7-4-5-8-11-26(33)30-35/h1,12-19,35H,3-11H2,(H,28,31)(H,29,32)(H,30,33) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHTATGLVGGHVIS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCC(=O)NC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=O)CCCCCCC(=O)NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
SAHA-BPyne |
Q & A
Q1: How does SAHA-BPyne interact with HDACs and what are the downstream effects of this interaction?
A1: SAHA-BPyne functions as an "activity-based probe" [, ], meaning it specifically targets active HDAC enzymes. It incorporates structural features of suberoylanilide hydroxamic acid (SAHA), a known HDAC inhibitor, to bind to the enzyme's active site.
Q2: What makes SAHA-BPyne particularly effective for profiling HDACs in live cells compared to other similar probes?
A2: While several probes demonstrate potent HDAC inhibition and labeling capabilities in prepared proteomes, SAHA-BPyne exhibits superior performance specifically in live cells []. Interestingly, this enhanced efficacy isn't solely attributed to its binding affinity for HDACs.
Q3: How has SAHA-BPyne been used to study HDAC activity in a disease model?
A3: SAHA-BPyne has been successfully employed to compare HDAC1 activity and expression levels in cancer cells treated with parthenolide, a cytotoxic agent []. This demonstrates the utility of SAHA-BPyne as a tool for studying HDAC function in a disease context and highlights its potential for future investigations into HDAC activity in various biological systems and disease models.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.